![molecular formula C21H12BrF3N4O2S B12448629 3-(3-bromophenyl)-5-{[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B12448629.png)
3-(3-bromophenyl)-5-{[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-BROMOPHENYL)-5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a combination of bromophenyl, nitrophenyl, trifluoromethyl, and phenyl groups, making it a molecule of interest in various chemical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMOPHENYL)-5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Introduction of Bromophenyl and Phenyl Groups: These groups can be introduced through substitution reactions using brominated and phenylated reagents.
Attachment of the Nitro and Trifluoromethyl Groups: These groups are often introduced through nitration and trifluoromethylation reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Triazole derivatives are known for their antimicrobial and antifungal properties.
Medicine
Pharmaceuticals: The compound may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-BROMOPHENYL)-5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-BROMOPHENYL)-4-PHENYL-1,2,4-TRIAZOLE: Lacks the nitro and trifluoromethyl groups.
5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE: Lacks the bromophenyl group.
Eigenschaften
Molekularformel |
C21H12BrF3N4O2S |
|---|---|
Molekulargewicht |
521.3 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-5-[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H12BrF3N4O2S/c22-15-6-4-5-13(11-15)19-26-27-20(28(19)16-7-2-1-3-8-16)32-18-12-14(21(23,24)25)9-10-17(18)29(30)31/h1-12H |
InChI-Schlüssel |
UZNJWXCZWGIALV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC3=C(C=CC(=C3)C(F)(F)F)[N+](=O)[O-])C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


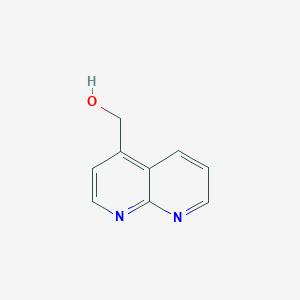
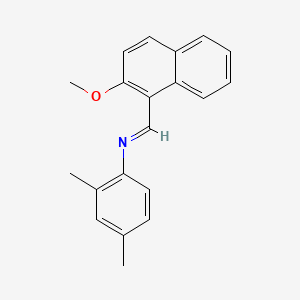
![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)
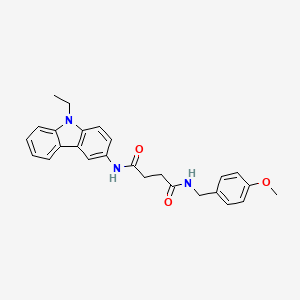


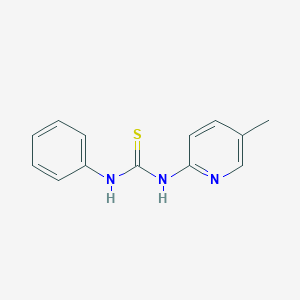
![3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448614.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
![Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12448637.png)
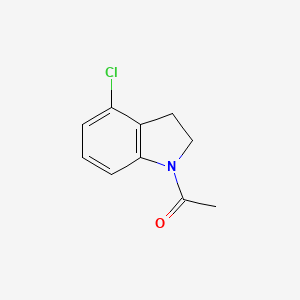
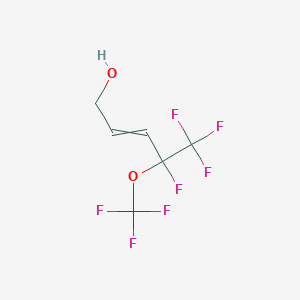
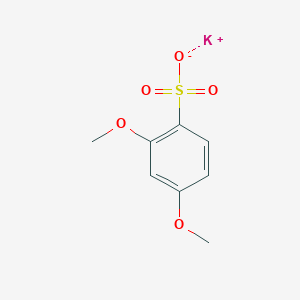
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)
